4-cyclopropoxypiperidine 4-cyclopropoxypiperidine
Brand Name: Vulcanchem
CAS No.: 1147181-37-0
VCID: VC11622445
InChI: InChI=1S/C8H15NO/c1-2-7(1)10-8-3-5-9-6-4-8/h7-9H,1-6H2
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

4-cyclopropoxypiperidine

CAS No.: 1147181-37-0

Cat. No.: VC11622445

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-cyclopropoxypiperidine - 1147181-37-0

Specification

CAS No. 1147181-37-0
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 4-cyclopropyloxypiperidine
Standard InChI InChI=1S/C8H15NO/c1-2-7(1)10-8-3-5-9-6-4-8/h7-9H,1-6H2
Standard InChI Key PHWYYJLLFOKERS-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

4-Cyclopropoxypiperidine consists of a six-membered piperidine ring with a cyclopropoxy substituent at the 4-position. The cyclopropane ring introduces significant steric strain and electronic effects, influencing the compound’s reactivity and interactions. Key physicochemical properties, inferred from structurally related piperidine derivatives, are summarized below:

PropertyValue/Description
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
logP (Partition Coeff.)~1.8 (estimated)
Hydrogen Bond Acceptors2 (oxygen and nitrogen)
Polar Surface Area~23 Ų
SolubilityModerate in polar solvents (e.g., ethanol)

The cyclopropoxy group enhances lipophilicity compared to unsubstituted piperidine (logP ~0.3), as seen in analogs like 4-(3-cyclopropyl-1,2,4-triazol-4-yl)piperidine derivatives (logP 2.63) . The strained cyclopropane ring may also affect conformational flexibility, a property leveraged in drug design to improve target binding .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-cyclopropoxypiperidine can be extrapolated from methods used for analogous piperidine derivatives:

  • Nucleophilic Substitution:
    Piperidin-4-ol undergoes reaction with cyclopropyl bromide in the presence of a base (e.g., sodium hydride) to yield 4-cyclopropoxypiperidine. This method mirrors the acylation and alkylation strategies described in piperidine functionalization patents .

  • Reductive Amination:
    Cyclopropanecarbaldehyde reacts with piperidin-4-amine under hydrogenation conditions, followed by oxidation to introduce the ether linkage. Similar reductive steps are employed in the synthesis of 1-Boc-4-cyclopropylaminopiperidine .

  • Metal-Mediated Cyclization:
    Indium-mediated cyclopropanation, as reported in US9029547B1 , could be adapted to form the cyclopropane ring post-functionalization of the piperidine core.

Industrial-Scale Production

Industrial synthesis likely employs continuous flow reactors to optimize yield and purity, as suggested by methodologies for benzyl-cyclopropyl-piperidine derivatives. Key challenges include controlling stereochemistry and minimizing byproducts from the strained cyclopropane ring.

Role in Organic Synthesis and Material Science

Building Block for Complex Molecules

4-Cyclopropoxypiperidine serves as an intermediate in multicomponent reactions. For example, its amine group participates in Ugi reactions, while the cyclopropoxy moiety can undergo ring-opening reactions to introduce functional diversity .

Polymers and Catalysts

The compound’s stability under acidic conditions makes it suitable for designing:

  • Ionic Liquids: As a cationic component, enhancing thermal stability.

  • Ligands for Asymmetric Catalysis: The chiral piperidine core facilitates enantioselective transformations in metal-catalyzed reactions.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral 4-cyclopropoxypiperidine for drug candidates .

  • Biological Screening: Evaluating MAO inhibition, antimicrobial activity, and kinase modulation.

  • Material Innovations: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.

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